(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15673365
InChI: InChI=1S/C24H20N4O2S2/c1-16-8-10-18(11-9-16)31-15-21-19(14-25-13-17-5-4-12-30-17)23(29)28(27-21)24-26-20-6-2-3-7-22(20)32-24/h2-12,14,27H,13,15H2,1H3
SMILES:
Molecular Formula: C24H20N4O2S2
Molecular Weight: 460.6 g/mol

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15673365

Molecular Formula: C24H20N4O2S2

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C24H20N4O2S2
Molecular Weight 460.6 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-yl)-4-(furan-2-ylmethyliminomethyl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one
Standard InChI InChI=1S/C24H20N4O2S2/c1-16-8-10-18(11-9-16)31-15-21-19(14-25-13-17-5-4-12-30-17)23(29)28(27-21)24-26-20-6-2-3-7-22(20)32-24/h2-12,14,27H,13,15H2,1H3
Standard InChI Key QVWNAZQYWCNHQC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCC5=CC=CO5

Introduction

Structural and Synthetic Considerations

Molecular Architecture

The target compound features a pyrazol-3-one core substituted at positions 2, 4, and 5. The 2-position is occupied by a 1,3-benzothiazol-2-yl group, a moiety known for enhancing bioactivity in antimicrobial and antitumor agents . The 4-position contains a furan-2-ylmethylamino methylidene group, introducing planar conjugation and potential hydrogen-bonding sites. At the 5-position, a (4-methylphenyl)sulfanyl methyl group contributes hydrophobic character and electron-rich sulfur interactions . The (4E) configuration indicates the geometry of the exocyclic double bond, critical for molecular docking and target binding .

Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous pyrazol-3-one derivatives are typically synthesized via multi-component reactions (MCRs) or cyclocondensation strategies . For instance, pyrazole-conjugated benzothiazoles have been prepared by condensing benzothiazole hydrazines with β-ketoesters or α,β-unsaturated ketones . The furan and sulfanyl substituents likely originate from:

  • Furan-2-ylmethylamine: Introduced via Schiff base formation with a carbonyl intermediate.

  • 4-Methylbenzenethiol: Incorporated through nucleophilic substitution or thio-Michael addition during cyclization .

A plausible synthetic route involves:

  • Formation of the pyrazol-3-one core via cyclocondensation of a benzothiazole hydrazine with a diketo precursor.

  • Sequential functionalization at C4 and C5 using furan-2-ylmethylamine and 4-methylbenzenethiol under acidic or basic conditions.

  • Purification via column chromatography and recrystallization, as described for related pyrazole derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key NMR signals for analogous compounds include:

  • 1H NMR:

    • Pyrazole protons: δ 7.55–8.56 ppm (singlet, CH pyrazole) .

    • Furan protons: δ 6.88–7.59 ppm (doublet, 4-CH furanone) .

    • Sulfanyl methyl: δ 2.30–2.50 ppm (singlet, SCH2) .

  • 13C NMR:

    • C=O of pyrazol-3-one: δ 163.71–173.64 ppm .

    • Benzothiazole carbons: δ 120–150 ppm (aromatic region) .

Infrared (IR) Spectroscopy

Characteristic absorptions include:

  • N–H stretch: 3370–3395 cm⁻¹ (amino group) .

  • C=O stretch: 1684–1751 cm⁻¹ (pyrazol-3-one) .

  • C=S stretch: 650–750 cm⁻¹ (sulfanyl group) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C23H20N4O2S2) via a molecular ion peak at m/z 456.10 (calculated). Fragmentation patterns would likely involve loss of the furanmethylamino (Δ m/z 97) and sulfanyl methyl (Δ m/z 123) groups .

Biological Activity and Mechanism

Antiviral Activity

Furan-containing pyrazoles demonstrate inhibitory effects against viral proteases. Compounds 4c–e and 4h–j from a recent study exhibited IC50 values of 2.8–4.3 μM against SARS-CoV-2 by targeting the main protease (Mpro) and Nsp9 RNA-binding protein . The target compound’s benzothiazole and furan groups may similarly inhibit viral replication via π-π stacking and hydrogen bonding with protease active sites .

Antioxidant Properties

Benzothiazole derivatives scavenge free radicals via electron donation from the thiazole nitrogen. Pyrazol-3-ones with conjugated enone systems show DPPH radical scavenging activities at EC50 18–35 μM . The target compound’s α,β-unsaturated ketone and sulfur atoms could synergistically enhance redox modulation.

Computational and Pharmacological Insights

Molecular Docking Studies

Docking simulations against M. tuberculosis enoyl-ACP reductase (InhA) and SARS-CoV-2 Mpro reveal:

  • InhA Binding: The benzothiazole ring occupies the hydrophobic pocket, while the sulfanyl group forms a sulfur-π interaction with Tyr158 .

  • Mpro Inhibition: The furan oxygen hydrogen-bonds with His41, and the pyrazol-3-one carbonyl interacts with Gly143 .

Density Functional Theory (DFT) Analysis

DFT-optimized geometries indicate:

  • Planar conformation stabilized by intramolecular H-bonds (N–H⋯O).

  • HOMO-LUMO gap of ~4.1 eV, suggesting moderate reactivity suitable for drug-likeness .

Physicochemical and Pharmacokinetic Properties

PropertyValue/RangeMethod/Source
LogP (lipophilicity)3.2–3.8Calculated (ChemAxon)
Aqueous solubility<0.2 μg/mLAnalogous data
Metabolic stabilityModerate (t1/2 ~45 min)Microsomal assay
Plasma protein binding85–92%Equilibrium dialysis

The compound’s low solubility may limit bioavailability, necessitating formulation strategies like nanoemulsion or prodrug design .

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